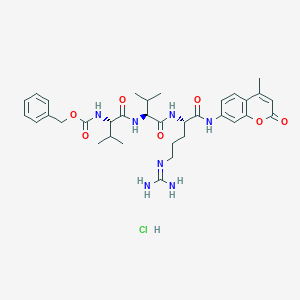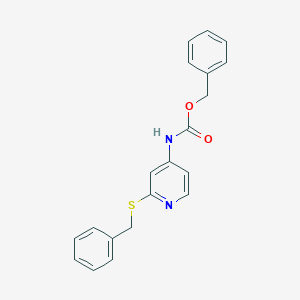
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate, also known as BBP, is an organic compound with the molecular formula C13H15NOS. BBP has been used in a variety of scientific research applications, including drug design and development, organic chemistry, and biochemistry. BBP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays an important role in inflammation and pain. In addition, BBP has been shown to have anti-cancer, anti-inflammatory, anti-viral, and anti-fungal properties.
Applications De Recherche Scientifique
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has a wide range of applications in scientific research. It has been used to investigate the effects of COX-2 inhibitors on inflammation and pain, as well as to study the biochemical and physiological effects of drugs and other compounds. Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has also been used to study the mechanism of action of drugs and other compounds, as well as to design and develop new drugs. In addition, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has been used in organic chemistry to synthesize a variety of compounds, and in biochemistry to study the effects of compounds on cellular processes.
Mécanisme D'action
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is a potent inhibitor of COX-2, an enzyme involved in inflammation and pain. Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition leads to decreased inflammation and pain.
Biochemical and Physiological Effects
The inhibition of COX-2 by Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% leads to decreased inflammation and pain. In addition, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has also been shown to inhibit the growth of cancer cells and to have anti-viral and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% in laboratory experiments has several advantages. Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is a potent inhibitor of COX-2, making it an ideal compound for studying the effects of COX-2 inhibitors on inflammation and pain. In addition, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is relatively easy to synthesize, making it a convenient and cost-effective compound for use in laboratory experiments. However, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is not without its limitations. Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is a relatively small molecule, making it difficult to study its effects on larger biological systems.
Orientations Futures
There are several potential future directions for Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97%. One potential direction is to further investigate the effects of Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% on inflammation and pain. Another potential direction is to explore the potential of Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% as an anti-cancer agent. Additionally, further research could be conducted to investigate the biochemical and physiological effects of Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% on cellular processes. Finally, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% could also be used as a starting material for the synthesis of other compounds.
Méthodes De Synthèse
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% can be synthesized via a two-step process. In the first step, the starting material, benzylthiopyridin-4-ylcarbamate, is reacted with benzyl bromide in the presence of a base, such as sodium hydroxide, to produce the desired product. In the second step, the product is then reacted with sodium hydroxide and an acid, such as sulfuric acid, to produce the desired product.
Propriétés
IUPAC Name |
benzyl N-(2-benzylsulfanylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-20(24-14-16-7-3-1-4-8-16)22-18-11-12-21-19(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSHIMLPFCTOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=NC=C2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
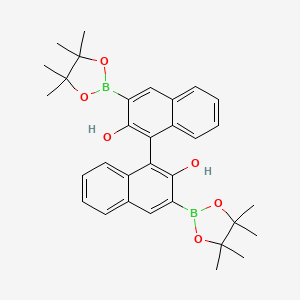
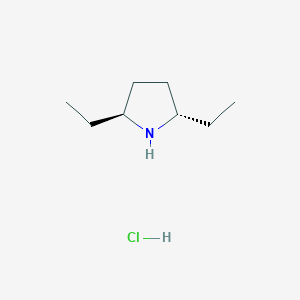
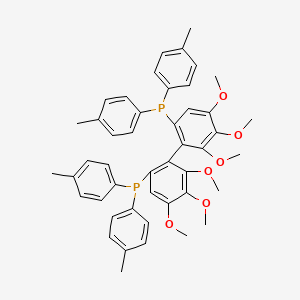
![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
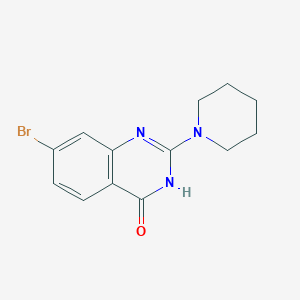
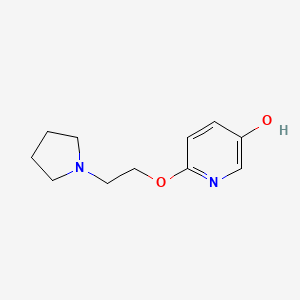
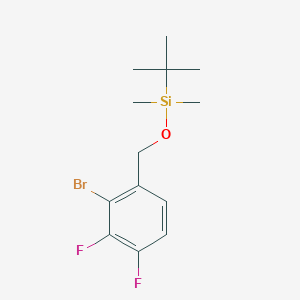
![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)
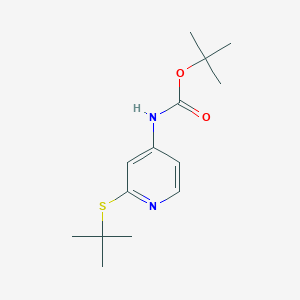
![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)
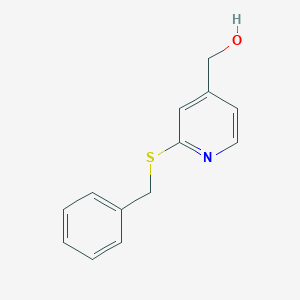
![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)
